Benzyl Silodosin is a chemical compound derived from Silodosin, which is primarily used as a medication to treat benign prostatic hyperplasia (BPH). Silodosin functions as an alpha-1 adrenergic receptor antagonist, specifically targeting the alpha-1A subtype, which is predominantly found in the prostate and bladder neck. This selectivity allows for effective relaxation of the smooth muscle in these areas, alleviating urinary symptoms associated with BPH. The molecular formula for Benzyl Silodosin is with a molecular weight of approximately 495.5 g/mol .
The synthesis of Benzyl Silodosin involves several complex steps that utilize various chemical reactions to achieve the final product. The synthesis process can be summarized as follows:
This multi-step synthesis aims to improve yield and simplify production compared to previous methods that required complex purification techniques such as column chromatography .
The molecular structure of Benzyl Silodosin can be described using its chemical formula . Key structural features include:
These parameters indicate the compound's potential interactions within biological systems, particularly its ability to bind selectively to alpha-1A adrenergic receptors .
Benzyl Silodosin undergoes various chemical reactions during its synthesis, including:
Benzyl Silodosin operates primarily through its action as an alpha-1A adrenergic receptor antagonist. By binding selectively to these receptors located in the smooth muscle of the prostate and bladder neck, it induces relaxation of these muscles, thereby:
This mechanism leads to improved urinary flow and reduced symptoms of BPH, enhancing patient quality of life .
The physical and chemical properties of Benzyl Silodosin are critical for understanding its behavior in biological systems:
Thermal gravimetric analysis indicates weight loss at specific temperatures, providing insights into stability under various conditions .
Benzyl Silodosin is primarily used in clinical settings for treating benign prostatic hyperplasia (BPH). Its selective action on alpha-1A adrenergic receptors makes it particularly effective in managing lower urinary tract symptoms associated with this condition. This therapeutic application highlights its importance in urology and men's health, providing symptomatic relief for millions of patients worldwide .
Recent patents have disclosed innovative chiral intermediates and stereoselective routes to optimize Benzyl Silodosin derivative synthesis. The chiral compound 5-[(2R)-2-(benzylamino)propyl]-1-[3-(benzoyloxy)propyl]-7-cyanoindoline (Formula 1) serves as a critical precursor for silodosin. Its synthesis avoids costly chiral auxiliaries (e.g., L-benzylglycinol) and chromatographic purification, which plagued earlier routes [1] [7].
A landmark approach (CN102702067B) involves:
Simultaneously, WO 2016042441 (Mankind Research Centre) developed a one-pot telescoped synthesis for silodosin precursors. This method condenses (R)-3-(5-(2-aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate with 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate without isolating intermediates like Benzyl Silodosin derivatives. This reduced processing time by 40% and improved overall yield to 72% [7].
Table 1: Comparative Analysis of Key Synthetic Routes for Benzyl Silodosin Derivatives
| Patent/Route | Key Intermediate | Chiral Control Method | Yield (%) | Impurity Profile |
|---|---|---|---|---|
| CN102702067B | D-tartrate salt of Formula 6 | Diastereomeric crystallization | 68 | Ν,Ν-dialkyl <0.1% |
| WO 2016042441 | Not isolated (telescoped) | Chiral precursor input | 72 | Ν,Ν-dialkyl ~3.2% |
| Prior Art (JP2001199956) | L-Tartaric acid salt | L-benzylglycinol resolution | 35 | Diastereomer ratio 3.8:1 |
Industrial-scale production of Benzyl Silodosin derivatives requires precise catalytic systems to minimize impurities like Ν,Ν-dialkylated byproducts (e.g., Formula Ila/Ilb) and ensure stereochemical fidelity.
Table 2: Catalytic Systems for Key Benzyl Silodosin Manufacturing Steps
| Reaction Step | Catalyst System | Conditions | Reaction Time | Byproduct Formation |
|---|---|---|---|---|
| Nitro Reduction | Pd/C (5%) + AcOH | MeOH, H₂ (50 psi) | 6h | <2% dehydro impurities |
| Reductive Amination | None (NaBH₄) | MeOH, 25°C | 3h | <5% imines |
| Alkylation (O-Ms displacement) | TBAl (5 mol%) + K₂HPO₄ | Toluene/H₂O, 85°C | 12h | Ν,Ν-dialkyl ≤5% |
Ν,Ν-Dialkyl impurities (e.g., Formula Ila: bis-alkylated adducts) arise during nucleophilic displacement reactions involving primary amines and alkylating agents. These impurities compromise the purity of Benzyl Silodosin intermediates and necessitate costly purification.
Optimization strategies include:
Table 3: Impact of Process Parameters on Ν,Ν-Dialkyl Impurity Levels
| Parameter | Standard Approach | Optimized Approach | Impurity Reduction |
|---|---|---|---|
| Base | K₂CO₃ | K₂HPO₄ | 65% (11% → 3.2%) |
| Solvent | DMF | Toluene | 40% (8% → 4.8%) |
| Alkylating Agent Equiv | 1.2 | 0.95 | 30% (7% → 4.9%) |
| Purification | Chromatography | D-Tartrate crystallization | 98% (5% → <0.1%) |
Sustainable synthesis of Benzyl Silodosin intermediates focuses on solvent reduction, atom economy, and safer reagents:
Table 4: Green Chemistry Metrics for Benzyl Silodosin Intermediate Synthesis
| Parameter | Traditional Method | Green Approach | Improvement |
|---|---|---|---|
| Solvent | DMF/DMSO (high boiling) | Toluene/2-MeTHF (recyclable) | 60% reduction in usage |
| Cyanation Reagent | CuCN (toxic) | K₄[Fe(CN)₆]/Pd catalysis | Heavy metal elimination |
| Nitro Reduction | Fe/HCl (stoichiometric) | Pd/C/H₂ (catalytic) | 80% less inorganic waste |
| Step Count | 8 isolated steps | 4 telescoped steps | 50% fewer operations |
Compound Glossary
CAS No.: 10477-99-3
CAS No.:
CAS No.: 19519-55-2
CAS No.: 2058075-35-5
CAS No.: